molecular formula C6H3ClO2 B13954919 o-Benzoquinone, 3-chloro- CAS No. 56961-34-3

o-Benzoquinone, 3-chloro-

Cat. No.: B13954919
CAS No.: 56961-34-3
M. Wt: 142.54 g/mol
InChI Key: YXNXDWBQKZVHCM-UHFFFAOYSA-N
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Description

3-chlorocyclohexa-3,5-diene-1,2-dione is an organic compound with the molecular formula C6H3ClO2 It is a derivative of cyclohexadiene, characterized by the presence of a chlorine atom and two ketone groups on the cyclohexadiene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chlorocyclohexa-3,5-diene-1,2-dione typically involves the chlorination of cyclohexa-3,5-diene-1,2-dione. One common method is the reaction of cyclohexa-3,5-diene-1,2-dione with chlorine gas under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-chlorination and to ensure selective substitution at the desired position.

Industrial Production Methods

Industrial production of 3-chlorocyclohexa-3,5-diene-1,2-dione may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity 3-chlorocyclohexa-3,5-diene-1,2-dione.

Chemical Reactions Analysis

Types of Reactions

3-chlorocyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more highly oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols, resulting in the formation of diols.

    Substitution: The chlorine atom can be substituted by other nucleophiles, leading to the formation of a variety of substituted cyclohexadiene derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Products may include more oxidized cyclohexadiene derivatives.

    Reduction: The major products are typically diols.

    Substitution: A variety of substituted cyclohexadiene derivatives can be formed, depending on the nucleophile used.

Scientific Research Applications

3-chlorocyclohexa-3,5-diene-1,2-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme-catalyzed reactions involving halogenated substrates.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or drug intermediates.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chlorocyclohexa-3,5-diene-1,2-dione involves its reactivity with various chemical reagents. The presence of the chlorine atom and the ketone groups makes it a versatile intermediate in organic synthesis. The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Additionally, the ketone groups can undergo reduction or oxidation, leading to a variety of products.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dichlorocyclohexa-3,5-diene-1,2-dione
  • 2-chlorocyclohexa-2,5-diene-1,4-dione
  • 3-chlorocyclohexa-3,5-diene-1,2-diol

Uniqueness

3-chlorocyclohexa-3,5-diene-1,2-dione is unique due to its specific substitution pattern and the presence of both a chlorine atom and two ketone groups on the cyclohexadiene ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

56961-34-3

Molecular Formula

C6H3ClO2

Molecular Weight

142.54 g/mol

IUPAC Name

3-chlorocyclohexa-3,5-diene-1,2-dione

InChI

InChI=1S/C6H3ClO2/c7-4-2-1-3-5(8)6(4)9/h1-3H

InChI Key

YXNXDWBQKZVHCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C(=O)C(=C1)Cl

Origin of Product

United States

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